N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine
CAS No.:
Cat. No.: VC10136351
Molecular Formula: C12H10N4O5
Molecular Weight: 290.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N4O5 |
|---|---|
| Molecular Weight | 290.23 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine |
| Standard InChI | InChI=1S/C12H10N4O5/c1-21-11-5-3-2-4-9(11)14-12-10(16(19)20)6-8(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) |
| Standard InChI Key | WOTSKDVAWCTHMA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine, reflects its core pyridine ring substituted with two nitro groups (-NO₂) at the 3- and 5-positions and an N-linked 2-methoxyphenyl group at the 2-position. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, which may influence the compound’s electronic distribution and reactivity.
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with nitrogen at the 1-position.
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Nitro Groups: Electron-withdrawing substituents at the 3- and 5-positions, enhancing electrophilic character.
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Methoxyphenylamine: A phenyl ring with a methoxy group at the 2-position, connected via an amine linkage to the pyridine.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O₅ |
| Molecular Weight | 290.23 g/mol |
| IUPAC Name | N-(2-Methoxyphenyl)-3,5-dinitropyridin-2-amine |
| InChI Key | InChI=1S/C12H10N4O5/c1-21-11-5-3-2-4-9(11)14-12-10(16(19)20)6-8(7-13-12)15(17)18/h2-7H,1H3,(H,13 |
Synthesis and Reaction Pathways
Hypothetical Reaction Pathway:
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Nitration of Pyridine: Introduction of nitro groups to pyridine derivatives under acidic conditions.
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Amination: Reaction of 3,5-dinitropyridin-2-amine with 2-methoxyaniline in the presence of a coupling agent (e.g., DCC or EDC).
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Purification: Isolation via column chromatography or recrystallization.
Table 2: Synthesis Conditions for Analogous Compounds
| Precursor | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 3,5-Dinitropyridin-2-amine | Ammonium sulfide | Methanol/Water | 75°C | 99% | |
| 2-Amino-3,5-dinitropyridine | (NH₄)₂S | Methanol | Reflux | 98% |
| Hazard Class | UN Number | Packing Group |
|---|---|---|
| 6.1 (Toxic) | 2811 | III |
Future Directions and Challenges
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Synthetic Optimization: Developing efficient, scalable routes with higher yields.
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Biological Screening: Evaluating antimicrobial, antiviral, and anticancer activity.
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Toxicological Studies: Assessing genotoxicity and environmental impact.
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